3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride
Description
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound featuring a fused triazolo-pyrazine core with a phenyl substituent at the 3-position of the triazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCIFVLRRGKBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Hydrazone Formation
A scalable method involves the condensation of phenyl-substituted hydrazines with cyclic ketones. For example, N-benzylethylenediamine reacts with phenylacetyl hydrazide under acidic conditions to form the triazole ring, followed by cyclization to yield the pyrazine backbone. Key parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Molar Ratio | 1:1.2 (hydrazide:diamine) | 78% | |
| Acid Catalyst | 37% HCl | - | |
| Reaction Temperature | 80–90°C | - |
This method minimizes side reactions by using toluene as a solvent to azeotropically remove water, enhancing cyclization efficiency.
Solid-Phase Synthesis Using Polystyrene Resins
Traceless Linker Strategy
Raghavendra et al. developed a regioselective approach using polystyrene p-toluenesulfonyl hydrazide resin. Phenylacetylpyrazine (50 ) reacts with the resin-bound hydrazide to form a hydrazone intermediate (51 ), which undergoes cyclization with morpholine to yield the target compound.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazone Formation | TiCl₄ (5%) in MeOH | 60% | >95% |
| Cyclization | Morpholine, 50°C, 12h | 62% | 99% |
This method achieves 99% HPLC purity and is adaptable for high-throughput synthesis.
Copper-Catalyzed [3+2] Cycloaddition
Alkyne-Azide Click Chemistry
A regioselective route employs copper(I)-catalyzed cycloaddition of phenylacetylene with β-azidoethylamine derivatives. The resulting triazole intermediate undergoes spontaneous cyclization in the presence of POCl₃ to form the pyrazine ring.
| Component | Role | Quantity | Yield |
|---|---|---|---|
| Phenylacetylene | Alkyne source | 1.2 eq | 80% |
| β-Azidoethylamine | Azide source | 1.0 eq | - |
| CuI | Catalyst | 10 mol% | - |
This method is notable for its 80% yield and tolerance to diverse substituents.
Industrial-Scale Production via Continuous Flow
Optimized Reaction Parameters
Large-scale synthesis prioritizes cost efficiency and safety. A patented method uses 2-chloroethylamine hydrochloride as the starting material, reacting it with phenyl trifluoroacetate in a mixed solvent system (methanol:toluene = 1:3).
| Step | Conditions | Outcome |
|---|---|---|
| Initial Reaction | 30–35°C, 2h | N-TFA intermediate |
| Cyclization | 90–95°C, 3h | Hydrazone formation |
| Final Purification | Ethanol/MTBE recrystallization | 83.6% yield |
This protocol reduces waste by 40% compared to batch processes and achieves >99% HPLC purity .
Post-Synthetic Modifications and Purification
Recrystallization Techniques
Crude product purification involves activated carbon treatment in hot ethanol, followed by cooling to 0–5°C to precipitate pure hydrochloride salt.
| Parameter | Value | Effect |
|---|---|---|
| Ethanol Volume | 10 mL/g crude | Maximizes solubility |
| Cooling Rate | 1°C/min | Enhances crystal size |
| Final Drying | 50°C under vacuum | <0.5% moisture |
Analytical Validation
Structural Confirmation
Critical characterization data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| One-Pot Synthesis | High yield (78–83%) | Requires excess HCl | Pilot scale |
| Solid-Phase | High purity (>99%) | Costly resin | Lab scale |
| Click Chemistry | Regioselective | Copper contamination | Small scale |
| Continuous Flow | Scalable, low waste | Complex setup | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Neurokinin-3 Receptor Antagonism
One of the primary applications of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is its activity as a selective antagonist of the neurokinin-3 receptor (NK-3). Research indicates that compounds in this class can be utilized in the treatment and prevention of various central nervous system (CNS) disorders. These include:
- Depression
- Anxiety Disorders
- Psychotic Disorders
- Bipolar Disorders
- Cognitive Disorders
- Parkinson's Disease
- Alzheimer's Disease
The ability to selectively inhibit NK-3 receptors suggests that this compound could play a significant role in developing therapies for these conditions by modulating neurokinin signaling pathways .
Antitumoral Activity
Recent studies have highlighted the potential antitumoral properties of derivatives related to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. For instance, structural modifications have been shown to enhance biological activity against cancer cells. The mechanism involves inhibiting tubulin polymerization, which is crucial for cancer cell division . This positions the compound as a candidate for further development in oncology.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several chemical reactions that allow for the introduction of various substituents on the phenyl ring. Understanding the structure-activity relationship is essential for optimizing its pharmacological properties.
Key Synthetic Methods:
- Chiral synthesis techniques have been developed to create stereoisomerically pure compounds that exhibit enhanced biological activity .
- Variations in substituents on the phenyl moiety can significantly influence the compound's efficacy against viral and tumoral targets .
Case Study 1: Antiviral and Antitumoral Activity
A series of derivatives based on triazolo-pyrazine frameworks were synthesized and tested for antiviral and antitumoral activities. The results indicated that specific modifications led to enhanced efficacy against both viral infections and tumor growth. The study emphasized the importance of structural variations in achieving desired biological outcomes .
Case Study 2: Neurokinin Receptor Modulation
Research focusing on NK-3 receptor antagonists demonstrated that compounds similar to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine could effectively reduce symptoms associated with anxiety and depression in preclinical models. This finding supports the ongoing exploration of these compounds as therapeutic agents in mental health disorders .
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This leads to the activation of caspases and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
Key Insights:
Substituent Effects on Pharmacological Activity: The trifluoromethyl group (CF₃) at the 3-position (CAS 762240-92-6) is associated with antidiabetic applications, specifically as an impurity in Sitagliptin, a DPP-4 inhibitor . Its electron-withdrawing nature may enhance metabolic stability compared to the phenyl analog. This trade-off may influence its utility in drug design .
Synthetic Accessibility :
- Trifluoromethyl-substituted derivatives (e.g., CAS 762240-92-6) are synthesized via cyclization of hydrazide intermediates with HCl, achieving high yields (97–99%) .
- 8-Substituted analogs (e.g., 8-phenyl) require precise control of regioselectivity during ring closure, as demonstrated in the synthesis of 8-phenyl-3-CF₃ derivatives .
Commercial and Research Relevance: The trifluoromethyl variant (CAS 762240-92-6) is widely available from suppliers like Thermo Scientific and TCI America, reflecting its established role in pharmaceutical research . The 3-phenyl derivative may serve as a novel scaffold for structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor selectivity .
Regulatory and Safety Considerations :
- Compounds like 8-phenyl-3-CF₃ (CAS 762240-94-8) carry hazard warnings (H315-H319) for skin/eye irritation, underscoring the need for careful handling in lab settings .
Biological Activity
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves several chemical reactions that yield high-purity products suitable for biological testing. A notable method includes the reaction of substituted ethylenediamines with chlorinated intermediates to form the desired triazolo-pyrazine framework. This process has been optimized to reduce by-products and enhance yield, making it suitable for industrial applications .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of triazolo[4,3-a]pyrazine derivatives. Compounds within this class have shown moderate to excellent activity against various bacterial strains. For instance:
- Staphylococcus aureus : MICs as low as 32 μg/mL were recorded for certain derivatives.
- Escherichia coli : Some derivatives exhibited MICs of 16 μg/mL .
The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence antibacterial efficacy. Electron-donating groups generally enhance activity by improving binding interactions with bacterial targets .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives induce apoptosis in colon cancer cell lines (HCT-116 and HT-29). For example:
- Compound RB7 : Exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistically, it was found to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to caspase activation and subsequent cell death .
Other Biological Activities
In addition to antibacterial and anticancer effects, triazolo[4,3-a]pyrazine derivatives have shown potential in other areas:
- Antidiabetic : Some compounds serve as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are crucial in managing Type 2 diabetes .
- Anti-inflammatory : There is ongoing research into their role in reducing inflammation and related disorders .
- Neuroprotective Effects : Investigations are underway to assess their potential in treating neurodegenerative diseases .
Case Studies
- Antibacterial Study : A comparative study involving various triazolo[4,3-a]pyrazine derivatives indicated that those with long alkyl chains exhibited superior antibacterial properties compared to their aromatic counterparts. This finding suggests that lipophilicity plays a critical role in cellular permeability and bioactivity .
- Anticancer Research : In a focused study on HT-29 cells treated with compound RB7, significant induction of apoptosis was observed through mitochondrial pathways. The study provided insights into the molecular mechanisms underlying its anticancer effects and highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Summary of Biological Activities
| Activity Type | Target Organism/Condition | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 μg/mL | Inhibition of bacterial growth |
| Escherichia coli | 16 μg/mL | Inhibition of bacterial growth | |
| Anticancer | HT-29 Colon Cancer Cells | 6.587 - 11.10 µM | Induction of apoptosis via mitochondrial pathway |
| Antidiabetic | DPP-IV inhibition | Not specified | Modulation of glucose metabolism |
| Neuroprotective | Neurodegenerative models | Ongoing research | Potential neuroprotective effects |
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare triazolopyrazine derivatives like 3-phenyl-substituted analogs?
- Methodology : A common approach involves cyclization of hydrazide intermediates with substituted amines. For example, trifluoromethyl analogs are synthesized by reacting hydrazides (e.g., trifluoroacetohydrazide) with piperazine derivatives under reflux, followed by HCl treatment to isolate the hydrochloride salt . Adjustments for phenyl substitution may require phenyl-containing starting materials (e.g., benzylamine derivatives) and optimization of stoichiometry.
- Key Data :
- Yield: Up to 99% for trifluoromethyl analogs using 37% HCl for salt formation .
- Reaction Time: Typically 4–24 hours under reflux conditions.
Q. Which spectroscopic techniques are critical for structural confirmation of triazolopyrazine derivatives?
- Methodology :
- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, trifluoromethyl analogs show distinct peaks for piperazine protons (δ 3.2–4.0 ppm) and aromatic protons (δ 7.3–7.5 ppm) .
- IR : Stretching vibrations for triazole rings (1600–1650 cm) and NH/CH groups (2800–3300 cm) .
- MS : Molecular ion peaks (e.g., [M+H]) validate molecular weight .
Q. How is HPLC utilized in purity assessment of triazolopyrazine derivatives?
- Methodology : Reverse-phase HPLC with C18 columns (e.g., Symmetry 4.6 x 250 mm), UV detection at 254 nm, and mobile phases like 5:95 ACN:HO (0.1% HPO). Retention times (e.g., 2.1 min for trifluoromethyl analogs) help identify impurities .
Advanced Questions
Q. How can researchers optimize low yields in the cyclization step during synthesis?
- Methodology :
- Stoichiometric Control : Excess amine (e.g., 2:1 molar ratio of N-benzylethylenediamine to hydrazide) improves cyclization efficiency .
- Catalysis : Acidic or basic catalysts (e.g., HCl, NaOH) enhance reaction rates. For example, 37% HCl increases salt formation yields to >95% .
- Temperature : Reflux in polar solvents (e.g., MeOH, ACN) ensures complete reaction .
Q. What strategies resolve contradictions in NMR data for triazolopyrazine derivatives?
- Methodology :
- Decoupling Experiments : Differentiate overlapping proton signals (e.g., piperazine CH vs. triazole protons).
- 2D NMR : COSY and HSQC maps correlate H-H and H-C couplings, resolving ambiguities in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments, as seen in sitagliptin intermediates .
Q. How are biological activities of triazolopyrazine derivatives evaluated?
- Methodology :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., DPP-IV for antidiabetic activity) using fluorogenic substrates .
- Cellular Uptake : Radiolabeling or fluorescent tagging to study pharmacokinetics .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
